Reversible Inhibition Unaffected by Elevated Substrate Concentration
HZ52 maintains consistent 5-LO inhibition across a range of arachidonic acid (AA) concentrations, whereas BWA4C shows reduced efficacy at higher substrate levels. In cell-free assays, increasing AA from 3 to 30 μM did not alter HZ52 inhibition (IC50 remained stable), while BWA4C required higher concentrations to achieve similar inhibition at elevated AA [1]. This indicates HZ52 is not competitively displaced by substrate, a liability of many 5-LO inhibitors [1].
| Evidence Dimension | 5-LO inhibition sensitivity to substrate concentration |
|---|---|
| Target Compound Data | HZ52 IC50 remains stable across 3–30 μM AA |
| Comparator Or Baseline | BWA4C: Inhibition potency decreases at higher AA concentrations (shift in IC50) |
| Quantified Difference | No significant change in HZ52 IC50; BWA4C IC50 increases with AA concentration |
| Conditions | Cell-free assay with partially purified human recombinant 5-LO |
Why This Matters
This ensures HZ52 maintains efficacy in high-substrate inflammatory environments where competitive inhibitors like BWA4C may lose potency, reducing experimental variability.
- [1] Greiner C, Hörnig C, Rossi A, Pergola C, Zettl H, Schubert-Zsilavecz M, Steinhilber D, Sautebin L, Werz O. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52)--a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo. Br J Pharmacol. 2011 Sep;164(2b):781-93. doi: 10.1111/j.1476-5381.2011.01451.x. PMID: 21506958. View Source
